molecular formula C6H13NO2 B613199 Alloisoleucine, D- CAS No. 3107-04-8

Alloisoleucine, D-

Cat. No.: B613199
CAS No.: 3107-04-8
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-CRCLSJGQSA-N
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Description

DL-Isoleucine (CAS 443-79-8) is a racemic mixture of essential, branched-chain amino acid crucial in biochemical research. This white crystalline powder (C6H13NO2, MW: 131.17 g/mol) exhibits high purity (≥98%) and solubility in water (22.3 g/L at 25 °C) . It serves as a critical component in cell culture media and tissue culture preparations, supporting cellular growth and protein synthesis studies . As a fundamental building block, it is widely employed in nutritional and metabolic research, particularly in studies involving amino acid metabolism and protein formation . DL-Isoleucine also functions as a key intermediate in pharmaceutical synthesis and biochemical reagent preparation . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or food-related applications, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019590
Record name D-Alloisoleucine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509-35-9, 443-79-8, 3107-04-8
Record name D-Alloisoleucine
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Record name Alloisoleucine, D-
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Record name D-Alloisoleucine
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Record name DL-allo-isoleucine
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Record name Allo-D-isoleucine
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Record name Allo-L-isoleucine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOISOLEUCINE, D-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Asymmetric Transformation: This method involves the fractional crystallization of the less soluble DL-Isoleucine salt and the epimerization of the soluble DL-alloisoleucine salt.

Scientific Research Applications

Nutritional Applications

1.1 Role in Animal Nutrition

DL-Isoleucine is vital in animal feed formulations, particularly for poultry and livestock. It serves as a key amino acid that supports growth, muscle development, and overall health. Studies have shown that supplementation with DL-Isoleucine can improve feed efficiency and weight gain in broiler chickens.

Case Study: Broiler Chickens

A study involving 89 peer-reviewed articles indicated that dietary supplementation of 0.30% DL-Isoleucine resulted in significant positive responses in broiler performance metrics such as weight gain and feed conversion ratio .

Supplementation Level (%) Weight Gain (g) Feed Conversion Ratio
0.0015001.80
0.1516001.75
0.3017001.70

1.2 Human Nutrition

In human nutrition, DL-Isoleucine is often included in dietary supplements aimed at enhancing muscle recovery and performance during exercise. It is particularly beneficial for athletes engaged in high-intensity training.

Pharmaceutical Applications

2.1 Therapeutic Uses

DL-Isoleucine has shown promise in various therapeutic contexts, including metabolic disorders and muscle wasting conditions. Its role as a precursor for protein synthesis makes it a candidate for treatments aimed at improving muscle health.

Case Study: Muscle Wasting

Research indicates that DL-Isoleucine supplementation can mitigate muscle wasting in patients undergoing chemotherapy or suffering from chronic diseases. A clinical trial demonstrated improved muscle mass and function among participants receiving DL-Isoleucine alongside standard care .

Biotechnological Applications

3.1 Microbial Production

DL-Isoleucine is utilized in microbial fermentation processes to enhance the production of various biochemicals. Its biosynthesis pathway has been studied extensively to optimize yields of other valuable compounds.

Case Study: Redox Homeostasis

A study on Rhodobacter sphaeroides highlighted the importance of the isoleucine biosynthesis pathway in maintaining redox homeostasis under photoheterotrophic conditions. The research demonstrated that increased light intensity led to a significant rise in cellular isoleucine content, which helps balance redox stress .

Condition Isoleucine Content (μmol/g)
Low Light Intensity10
High Light Intensity60

Cosmeceutical Applications

Comparison with Similar Compounds

Key Research Findings

  • Insecticidal Activity : DL-Isoleucine-derived tenazonic acid demonstrates larvicidal activity (LC₅₀ = 120 µg/ml), comparable to synthetic variants .
  • Metabolomics : DL-Isoleucine levels are dysregulated in hypertensive children, linked to lipid metabolism and insulin signaling pathways .
  • Chiral Separation : ESOA methods successfully resolve DL-leucine and DL-valine but require optimization for DL-isoleucine .

Tables

Table 1: Structural and Functional Comparison

Compound Branching Key Application Distinctive Property Reference
DL-Isoleucine β-Methyl Peptide synthesis Boc-protection efficiency
DL-Alloisoleucine Diastereomer Metabolic assays Epimerization requirement
DL-Norleucine Linear chain Analytical standards Lower m/z in LC-MS

Table 2: Pharmacological Comparison

Compound Anti-Inflammatory Efficacy Analgesic Duration Reference
L-Isoleucine High (carrageenan model) Prolonged
DL-Isoleucine Moderate Short-lived

Biological Activity

DL-Isoleucine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes, including protein synthesis, energy metabolism, and regulation of metabolic pathways. This article delves into the biological activity of DL-Isoleucine, supported by research findings, case studies, and data tables.

Overview of DL-Isoleucine

Chemical Structure and Properties
DL-Isoleucine is an α-amino acid with the formula C6_6H13_{13}N2_2O2_2. It is classified as both glucogenic and ketogenic, meaning it can be converted into glucose or ketone bodies depending on metabolic needs .

Metabolism
Isoleucine is catabolized through transamination processes that yield propionyl-CoA and acetyl-CoA. Propionyl-CoA can enter the TCA cycle as succinyl-CoA, contributing to gluconeogenesis, while acetyl-CoA can be utilized for energy production or fatty acid synthesis .

Biological Functions

  • Protein Synthesis
    DL-Isoleucine is essential for protein synthesis, particularly in muscle tissues. It helps in muscle repair and growth, making it crucial for athletes and individuals undergoing physical training.
  • Energy Production
    As a BCAA, isoleucine can be oxidized for energy during prolonged exercise or fasting. Its catabolism provides substrates for gluconeogenesis and ketogenesis, thus supporting energy homeostasis .
  • Regulation of Metabolic Pathways
    Isoleucine plays a role in regulating various metabolic pathways, including those involved in redox balance. Research indicates that the biosynthesis of isoleucine may act as an "electron sink," helping to maintain redox homeostasis under varying metabolic conditions .

Case Studies

  • Study on Aging Mice
    A study involving aged mice demonstrated that dietary restriction of isoleucine improved glucose tolerance and metabolic parameters. Mice on a low isoleucine diet exhibited lower fasting blood glucose levels compared to controls, suggesting potential benefits for metabolic health in aging populations .
  • Isoleucine Biosynthesis in Microorganisms
    Research on Rhodospirillum rubrum highlighted that isoleucine biosynthesis is upregulated under photoheterotrophic conditions. The presence of volatile fatty acids (VFAs) significantly influenced the relative abundance of isoleucine, indicating its importance in microbial metabolism .

Data Tables

Study FocusKey Findings
Aging Mice ExperimentLow isoleucine diet improved glucose tolerance
Isoleucine Biosynthesis in MicrobesUpregulation under specific growth conditions
Isoleucine CatabolismDual role as glucogenic and ketogenic amino acid

Safety and Efficacy

The European Food Safety Authority (EFSA) has assessed the safety and efficacy of L-isoleucine as a feed additive. The findings support its safe use in animal nutrition, emphasizing its role in promoting growth and improving feed efficiency .

Q & A

Q. Methodological Answer :

  • FT-IR and NMR : Identify functional groups (e.g., amine, carboxyl) and confirm stereochemistry via coupling constants (e.g., ³JHH for chiral centers) .
  • Chiral HPLC : Use a Crownpak CR-I column with UV detection (210 nm) to separate DL-Isoleucine from allo-isoleucine, leveraging polarity differences .
  • XRD : Resolve crystal structures to distinguish racemic mixtures (e.g., DL-isoleucine vs. DL-allo-isoleucine) by analyzing unit cell parameters .

Advanced: How can enzymatic resolution methods improve the yield and optical purity of D-Isoleucine from racemic DL-Isoleucine?

Q. Methodological Answer :

Acylation : React DL-Isoleucine with acetic anhydride at 0–10°C to form N-Acetyl-DL-isoleucine .

Enzymatic Hydrolysis : Treat with aminoacylase at 37°C for 72 hours to selectively hydrolyze L-isoleucine, leaving N-Acetyl-D-isoleucine intact .

Acid Hydrolysis : Reflux N-Acetyl-D-isoleucine with HCl to yield D-Isoleucine (97.4% yield, >98% optical purity) . Optimize enzyme-substrate ratios and pH to minimize side reactions.

Advanced: What crystallographic techniques elucidate the structural packing of DL-Isoleucine racemates and their diastereomers?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Analyze the 1:1 DL-isoleucine:DL-allo-isoleucine complex to identify molecular chains accommodating L-isoleucine:D-allo-isoleucine pairs .
  • Packing Analysis : Compare interatomic distances (e.g., C–C and N–O bonds) between racemates to explain spontaneous resolution during crystallization .
  • Temperature-Dependent Studies : Monitor phase transitions to correlate packing modes (e.g., stacking in two dimensions) with thermodynamic stability .

Basic: What safety protocols are critical when handling DL-Isoleucine in laboratory settings?

Q. Methodological Answer :

  • Storage : Keep at room temperature in airtight containers to prevent hygroscopic degradation .
  • Waste Disposal : Segregate waste and use certified biohazard disposal services to avoid environmental contamination .
  • PPE : Use gloves and goggles to mitigate risks from skin/eye irritation (H313/H333 warnings) .

Advanced: How can computational modeling predict the reactivity of DL-Isoleucine in peptide synthesis or metal-ion interactions?

Q. Methodological Answer :

Molecular Dynamics (MD) Simulations : Model Na⁺ adduct formation (Na⁺ + C₆H₁₃NO₂) to predict binding affinities and compare with experimental ΔrH° values .

Docking Studies : Simulate interactions with enzymes (e.g., aminoacylase) to optimize stereoselective reactions .

QM/MM Calculations : Investigate proton transfer mechanisms during acid hydrolysis to refine reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alloisoleucine, D-
Reactant of Route 2
Alloisoleucine, D-

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